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Compound of Interest

Compound Name:
Methyl 1,4-Benzodioxane-2-

carboxylate

Cat. No.: B103858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 1,4-Benzodioxane-2-
carboxylate, a key heterocyclic compound. Its rigid structure and chiral center make it a

valuable scaffold in medicinal chemistry, particularly in the development of therapeutics

targeting adrenergic and serotonergic receptors. This document outlines its chemical and

physical properties, spectral data, a detailed synthesis protocol, and its role in modulating

specific signaling pathways.

Core Properties and Data
Methyl 1,4-Benzodioxane-2-carboxylate is a stable aromatic ether. The following tables

summarize its key physical, chemical, and computed properties.

Table 1: Physicochemical Properties
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Property Value Reference

Molecular Formula C₁₀H₁₀O₄ [1]

Molecular Weight 194.18 g/mol [1]

CAS Number 3663-79-4 [1]

Appearance
White solid (for a nitro-

derivative)
[2]

Melting Point
90.2 °C (for Methyl 8-nitro-1,4-

benzodioxane-2-carboxylate)
[2]

Table 2: Computed Chemical Properties

Property Value Reference

XLogP3 1.7 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 2 [1]

Exact Mass 194.05790880 Da [1]

Monoisotopic Mass 194.05790880 Da [1]

Topological Polar Surface Area 44.8 Å² [1]

Heavy Atom Count 14 [1]

Formal Charge 0 [1]

Complexity 216 [1]

Spectral Data Summary
The structural integrity of Methyl 1,4-Benzodioxane-2-carboxylate and its derivatives is

confirmed through various spectroscopic techniques. Below is a summary of the expected
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spectral characteristics.

Table 3: Spectral Data
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Technique Data Highlights Reference

¹H NMR

Signals corresponding to

aromatic protons, the methine

proton at the 2-position, the

diastereotopic methylene

protons at the 3-position, and

the methyl ester protons. For

substituted derivatives, the

aromatic region shows

characteristic splitting patterns

(e.g., dd, dd, and t). The

aliphatic region typically shows

a pseudo-triplet or doublet of

doublets for the C2 proton and

distinct doublets of doublets for

the C3 protons.

[2][3][4]

¹³C NMR

Resonances for the carbonyl

carbon of the ester, aromatic

carbons, the methine carbon at

C2, the methylene carbon at

C3, and the methyl carbon of

the ester.

[2][3][4]

Mass Spec.

(GC-MS) A molecular ion peak

corresponding to the

compound's molecular weight

(m/z = 194) and characteristic

fragmentation patterns.

[1]

IR Spec.

Characteristic absorption

bands for the C=O stretching

of the ester, C-O-C stretching

of the ether linkages, and C-H

stretching of the aromatic and

aliphatic groups.

[1]
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Synthesis Protocol
The synthesis of racemic Methyl 1,4-Benzodioxane-2-carboxylate is most commonly

achieved through the condensation of catechol with methyl 2,3-dibromopropionate.[2][5] This

reaction proceeds via a Williamson ether synthesis mechanism.

Experimental Protocol: Synthesis of Racemic Methyl
1,4-Benzodioxane-2-carboxylate
Materials:

Catechol

Methyl 2,3-dibromopropionate

Potassium Carbonate (K₂CO₃) or another suitable base (e.g., N,N-diisopropylethylamine)

Acetone or Acetonitrile (solvent)

Ethyl acetate

Water

Brine

Sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Petroleum ether and Ethyl acetate (eluent)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve catechol (1 equivalent) in acetone.

Addition of Base: Add potassium carbonate (3 equivalents) to the solution.
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Addition of Electrophile: To the stirred suspension, add a solution of methyl 2,3-

dibromopropionate (1 equivalent) in acetone dropwise.

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight)

until the reaction is complete (monitored by TLC).

Work-up:

Cool the reaction mixture to room temperature.

Filter the mixture to remove the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate.

Purification:

Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

petroleum ether and ethyl acetate as the eluent.

Characterization:

Combine the fractions containing the pure product and evaporate the solvent.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

structure and purity.
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Synthesis Workflow of Methyl 1,4-Benzodioxane-2-carboxylate
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Synthesis Workflow

Biological Activity and Signaling Pathways
The 1,4-benzodioxane moiety is a key pharmacophore in many biologically active compounds,

particularly those targeting G-protein coupled receptors (GPCRs) such as α₁-adrenergic and 5-

HT₁ₐ serotonin receptors.[6][7] Derivatives of Methyl 1,4-Benzodioxane-2-carboxylate are

foundational for developing selective antagonists and agonists for these receptors.
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α₁-Adrenergic Receptor Antagonism
Many 1,4-benzodioxane derivatives act as antagonists at α₁-adrenergic receptors. This

antagonism is crucial for the treatment of conditions like hypertension and benign prostatic

hyperplasia. The binding of these compounds to α₁-adrenergic receptors inhibits the

downstream signaling cascade typically initiated by endogenous agonists like norepinephrine.
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α₁-Adrenergic Receptor Antagonism Pathway
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α₁-Adrenergic Receptor Antagonism
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5-HT₁ₐ Serotonin Receptor Agonism/Antagonism
Derivatives of 1,4-benzodioxane have also been developed as potent and selective ligands for

the 5-HT₁ₐ serotonin receptor, acting as either agonists or antagonists.[6] These are of interest

for treating depression, anxiety, and other CNS disorders. Agonists at this receptor typically

lead to a decrease in the production of the second messenger cyclic AMP (cAMP).
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5-HT₁ₐ Serotonin Receptor Signaling Pathway
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5-HT₁ₐ Receptor Signaling
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Conclusion
Methyl 1,4-Benzodioxane-2-carboxylate is a versatile and synthetically accessible molecule

that serves as a crucial starting material for a wide range of biologically active compounds. Its

derivatives have shown significant potential in modulating key GPCR signaling pathways,

making it a compound of high interest for ongoing and future drug discovery and development

efforts. This guide provides a foundational understanding of its properties and applications for

researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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